Methyl 3-methyl-4-sulfamoylbenzoate
Overview
Description
“Methyl 3-methyl-4-sulfamoylbenzoate” is a chemical compound with the CAS Number: 882980-76-9 . It has a molecular weight of 229.26 and its IUPAC name is methyl 4-(aminosulfonyl)-3-methylbenzoate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 151-154 degrees Celsius .Scientific Research Applications
Anticonvulsant Applications
Research has shown that alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid, which are closely related to Methyl 3-methyl-4-sulfamoylbenzoate, have potential anticonvulsant properties. These compounds were prepared and tested for their anti-electroshock effects in mice, exploring the relationship between electronic properties and anticonvulsant activity (Hamor & Reavlin, 1967).
Herbicide Applications
The molecule of triflusulfuron-methyl, a derivative of this compound, is used as a herbicide. The structure of this compound, including its electronic and molecular interactions, has been studied in detail to understand its effectiveness as a herbicide (Mereiter, 2011).
Crystal Structure Analysis
A detailed crystal structure analysis of compounds related to this compound, such as 2-Methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, has been conducted. This research is critical for understanding the molecular geometry and potential reactivity of these compounds (Rafique et al., 2009).
Metabolism and Biotransformation Studies
The biotransformation and metabolism of related sulfonamide antibiotics have been studied, revealing insights into microbial degradation pathways. Such studies are essential for understanding the environmental impact and breakdown of these compounds (Ricken et al., 2013).
Safety and Hazards
The safety information for “Methyl 3-methyl-4-sulfamoylbenzoate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively .
Properties
IUPAC Name |
methyl 3-methyl-4-sulfamoylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(9(11)14-2)3-4-8(6)15(10,12)13/h3-5H,1-2H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLJSNFTQZXAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595285 | |
Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882980-76-9 | |
Record name | Methyl 3-methyl-4-sulfamoylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-methyl-4-sulfamoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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